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Compound of Interest

Compound Name: Disalicylide

Cat. No.: B3328571

A definitive structural confirmation of Disalicylide, a cyclic dimer of salicylic acid, is achieved
through a combination of spectroscopic techniques. This guide provides a comparative analysis
of the spectroscopic data for Disalicylide, its monomeric precursor Salicylic Acid, and its cyclic
trimer Trisalicylide. The presented data, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offers researchers a
comprehensive reference for the characterization of these compounds.

The structural elucidation of cyclic molecules like Disalicylide is crucial for understanding their
chemical properties and potential applications in drug development and materials science.
Spectroscopic methods provide a non-destructive and highly detailed view of the molecular
structure, allowing for unambiguous identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Disalicylide, Salicylic Acid, and
Trisalicylide. This side-by-side comparison highlights the characteristic spectral features that
differentiate the monomeric, dimeric, and trimeric forms.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound Aromatic Protons Hydroxyl Proton (Phenolic)
Disalicylide 7.20-8.10 (m) Not Present
Salicylic Acid 6.90 - 7.90 (m) ~11.0 (br s)
7.17 (t, J=7.6 Hz, 1H), 7.34 (d,
Trisalicylide J=8.2 Hz, 1H), 7.59 (t, J=7.8 Not Present

Hz, 1H), 7.96 (d, J=7.8 Hz, 1H)

Note: Specific peak multiplicities and coupling constants for Disalicylide are not readily

available in the public domain and would require experimental determination.

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound Carbonyl Carbon (C=0) Aromatic Carbons
Disalicylide ~165 ~120 - 155
- . 117.8, 119.3, 130.6, 134.0,
Salicylic Acid 1725
136.5, 161.8
o 122.9, 125.4, 126.2, 133.0,
Trisalicylide 164.7

134.8, 150.9

Note: The chemical shifts for Disalicylide are estimated based on the expected chemical

environment and comparison with related structures.

Table 3: Mass Spectrometry Data (m/z)

Compound Molecular lon [M]*+ Key Fragmentation Peaks
Disalicylide 240.04 121 (Salicyloyl cation), 92
o ] 120 (Loss of H20), 92 (Loss of
Salicylic Acid 138.03
CO)
S 240 ([M-C7H402]™), 121
Trisalicylide 360.06

(Salicyloyl cation)
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Table 4: Infrared (IR) Spectroscopy Data (Wavenumber in cm2)

Carbonyl (C=0) O-H Stretch
Compound . C-O Stretch (Ester)
Stretch (Phenolic)
Disalicylide ~1730 - 1750 (ester) Not Present ~1250 - 1300
o ~1660 - 1690
Salicylic Acid ~2500 - 3300 (broad) ~1200 - 1300

(carboxylic acid)

Trisalicylide 1736 (ester) Not Present 1286, 1248

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de). Tetramethylsilane (TMS) is often added as an
internal standard (0O ppm).

» 1H NMR Spectroscopy: The *H NMR spectra are typically recorded on a 400 MHz or 500
MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and acquisition of 16-32 scans.

e 13C NMR Spectroscopy: The 13C NMR spectra are recorded on the same instrument, typically
at a frequency of 100 or 125 MHz. A proton-decoupled sequence is used to simplify the
spectrum. A larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2-5
seconds) are often required due to the lower natural abundance and sensitivity of the 13C
nucleus.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
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lonization: Electron lonization (EIl) is a common technique for volatile compounds. For less
volatile or thermally labile compounds like Disalicylide and Trisalicylide, soft ionization
techniques such as Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) are preferred.

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on
their mass-to-charge ratio (m/z). The resulting mass spectrum shows the molecular ion peak
and various fragment ions, which provide information about the molecular weight and

structure.

Infrared (IR) Spectroscopy

Sample Preparation: Solid samples are typically prepared as a KBr (potassium bromide)
pellet or as a mull with Nujol. Liquid samples can be analyzed as a thin film between salt
plates (e.g., NaCl or KBr).

Analysis: The sample is placed in the path of an infrared beam. The instrument measures
the absorption of infrared radiation at different wavenumbers. The resulting IR spectrum
shows absorption bands corresponding to the vibrational frequencies of the functional
groups present in the molecule.

Workflow for Spectroscopic Analysis of Disalicylide

The following diagram illustrates the logical workflow for the structural confirmation of

Disalicylide using the described spectroscopic techniques.
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Spectroscopic Analysis
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Synthesis & Purification

Synthesis of Disalicylide Purification (e.g., Crystallization, Chromatography) Infrared (IR) Spectroscopy

g Mass Spectrometry (MS)

S5 ‘;ctural Confirmation

Confirmed Structure of Disalicylide

Click to download full resolution via product page

» To cite this document: BenchChem. [Spectroscopic Analysis: Confirming the Structure of
Disalicylide and Its Comparison with Related Salicylates]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3328571#spectroscopic-analysis-to-
confirm-the-structure-of-disalicylide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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